

Animal Models for Studying Funobactam Pharmacokinetics and Pharmacodynamics: Application Notes and Protocols

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Compound of Interest

Compound Name: *Funobactam*

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Introduction

Funobactam (formerly XNW4107) is a novel diazabicyclooctane β -lactamase inhibitor being developed in combination with imipenem/cilastatin for the treatment of serious infections caused by multidrug-resistant Gram-negative bacteria.^{[1][2]} **Funobactam** has demonstrated potent in vitro activity against serine carbapenemase-producing *Acinetobacter baumannii*, *Pseudomonas aeruginosa*, and *Enterobacterales*.^{[1][3]} Preclinical animal models are crucial for understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of **Funobactam**, optimizing dosing regimens, and predicting clinical efficacy. This document provides detailed application notes and experimental protocols for established murine models used to evaluate the PK/PD of **Funobactam**.

Key Animal Models for Funobactam Evaluation

The neutropenic murine thigh infection model is a well-established and highly utilized model for studying the in vivo efficacy of antimicrobial agents, including **Funobactam**.^{[1][3][4][5]} This model is particularly useful for determining the PK/PD index that best correlates with antibacterial activity and for defining the magnitude of this index required for various levels of bacterial reduction. Given that **Funobactam** is also under investigation for hospital-acquired

and ventilator-associated bacterial pneumonia, the murine lung infection model is another relevant preclinical model for evaluating its efficacy in the respiratory tract.[1][6]

Application Note 1: Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is the cornerstone for in vivo PK/PD assessment of **Funobactam**. By rendering the mice neutropenic, the model minimizes the influence of the host immune system, thereby allowing for a direct assessment of the antimicrobial's activity.[4][7] This model has been extensively used to demonstrate the time-dependent killing activity of **Funobactam** in combination with imipenem.[1][3][5]

Data Summary: Imipenem/Funobactam in the Neutropenic Murine Thigh Model

The following tables summarize the key pharmacokinetic and pharmacodynamic parameters for **Funobactam** when studied in the neutropenic murine thigh infection model.

Table 1: Murine Pharmacokinetic Parameters of **Funobactam**[1]

Dose (mg/kg, subcutaneous)	C _{max} (mg/L)	AUC _{0-inf} (mg·h/L)	T _{1/2} (h)
1	1.8 ± 0.3	1.5 ± 0.1	0.40 ± 0.04
10	14.2 ± 1.9	15.1 ± 1.3	0.51 ± 0.04
20	27.8 ± 3.5	31.9 ± 2.9	0.55 ± 0.03

Data are presented as mean ± standard deviation.

Table 2: **Funobactam** Pharmacodynamic Targets Against Serine Carbapenemase-Producing Gram-Negative Bacteria[1][3]

Pathogen	Endpoint	Median (%fT > CT[1 mg/L])/MIC
Acinetobacter baumannii	1-log10 CFU reduction	9.82
Pseudomonas aeruginosa	1-log10 CFU reduction	9.90
Klebsiella pneumoniae	Stasis	55.73

CT = Threshold Concentration; fT = time that free drug concentration remains above the threshold.

Experimental Protocol: Neutropenic Murine Thigh Infection Model

This protocol is based on methodologies described for **Funobactam** PK/PD studies.[\[1\]](#)[\[3\]](#)

1. Animals:

- Specific pathogen-free female ICR (CD-1) or similar strain mice, typically 5-6 weeks old, weighing 23-27 g.[\[7\]](#)[\[8\]](#)

2. Induction of Neutropenia:

- Administer cyclophosphamide intraperitoneally (IP) to render mice neutropenic.[\[1\]](#)
- A common regimen is two doses: 150 mg/kg given 4 days before infection and 100 mg/kg given 1 day before infection.[\[1\]](#)[\[8\]](#) This typically results in neutrophil counts below 100 cells/mm³.

3. Bacterial Strain Preparation:

- Use clinically relevant strains of serine carbapenemase-producing *A. baumannii*, *P. aeruginosa*, or *K. pneumoniae*.[\[1\]](#)
- Grow bacteria overnight on an appropriate agar medium (e.g., Trypticase Soy Agar with 5% sheep's blood).

- Inoculate a broth medium (e.g., Mueller-Hinton Broth) and incubate to achieve logarithmic phase growth.
- Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., $\sim 10^7$ CFU/mL).[7]

4. Infection:

- Two hours prior to initiating antimicrobial therapy, inject 0.1 mL of the prepared bacterial suspension into the posterior thigh muscle of each mouse.[1]

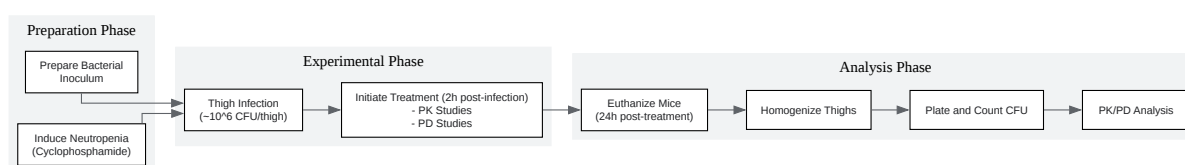
5. Drug Administration and PK/PD Studies:

- Pharmacokinetics:
 - Administer single subcutaneous doses of **Funobactam** (e.g., 1, 10, and 20 mg/kg) to infected, neutropenic mice.[1]
 - Collect blood samples via cardiac puncture at multiple time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, and 8 hours) post-dose.[1][9]
 - Process blood to plasma and store at -80°C until analysis by a validated LC-MS/MS method.
- Pharmacodynamics (Dose-Ranging and Dose-Fractionation):
 - Administer a human-simulated regimen (HSR) of imipenem in combination with escalating doses of **Funobactam**. [1][3]
 - For dose-fractionation studies, administer the total daily dose of **Funobactam** in different dosing intervals (e.g., every 3, 6, or 12 hours) to determine the PK/PD index that is most predictive of efficacy.
 - Initiate treatment 2 hours post-infection and continue for 24 hours.[1]

6. Efficacy Evaluation:

- At 24 hours post-treatment initiation, euthanize the mice.

- Aseptically remove the thighs, weigh them, and homogenize in a fixed volume of sterile saline.[7]
- Perform serial ten-fold dilutions of the thigh homogenates and plate onto appropriate agar plates.[7]
- Incubate the plates overnight at 37°C and enumerate the bacterial colonies (CFU/thigh).
- The primary endpoint is the change in bacterial density (log₁₀ CFU/thigh) after 24 hours of treatment compared to the bacterial density at the start of therapy.[1]



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Workflow for the Neutropenic Murine Thigh Infection Model.

Application Note 2: Murine Lung Infection Model

While specific data for **Funobactam** in a lung infection model is not yet extensively published, this model is critical for evaluating its potential for treating bacterial pneumonia. The principles of this model involve establishing a reproducible infection in the lungs of mice and then assessing the efficacy of the antimicrobial agent in reducing the bacterial burden in the lung tissue. Both immunocompetent and neutropenic models can be utilized, though neutropenic models are common for isolating the effect of the antimicrobial.[7][10][11]

Experimental Protocol: Murine Lung Infection Model

This protocol is a representative methodology that can be adapted for **Funobactam**, based on general practices for studying Gram-negative pneumonia in mice.[10][11][12]

1. Animals:

- Specific pathogen-free female mice (e.g., BALB/c or C57BL/6 strain), 6-8 weeks old.

2. Induction of Neutropenia (Optional):

- If a neutropenic model is desired, follow the cyclophosphamide administration protocol as described for the thigh infection model.

3. Bacterial Strain Preparation:

- Use relevant strains of *A. baumannii*, *P. aeruginosa*, or *K. pneumoniae* known to cause pneumonia.
- Prepare the bacterial inoculum as described for the thigh model, adjusting the final concentration as needed for lung infection (e.g., 10^7 to 10^8 CFU/mL).

4. Induction of Pneumonia:

- Anesthetize the mice (e.g., with isoflurane).
- Induce lung infection via one of the following non-invasive methods:
 - Intranasal Inoculation: Pipette a small volume (e.g., 20-50 μ L) of the bacterial suspension onto the nares of the anesthetized mouse.[\[10\]](#)
 - Oropharyngeal Aspiration: Gently pull the tongue to the side and deposit the bacterial inoculum (e.g., 50 μ L) into the oropharynx.[\[11\]](#)
- Allow the mice to recover in a clean cage.

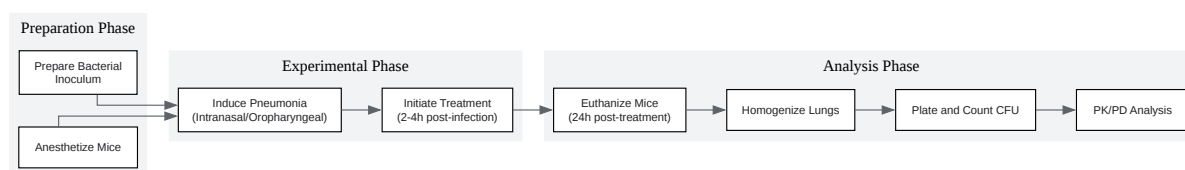
5. Drug Administration and PK/PD Studies:

- Pharmacokinetics:
 - Administer **Funobactam** (with imipenem) via a clinically relevant route (e.g., subcutaneous or intravenous).

- Collect blood for plasma and bronchoalveolar lavage (BAL) fluid and/or lung tissue homogenates at various time points to determine drug concentrations at the site of infection.
- Pharmacodynamics:
 - Initiate treatment 2-4 hours post-infection.
 - Administer the combination of imipenem and **Funobactam** over a 24-hour period, potentially using dose-fractionation schedules.

6. Efficacy Evaluation:

- At 24 hours post-treatment, euthanize the mice.
- Aseptically remove the lungs.
- Homogenize the lungs in sterile saline.
- Serially dilute the lung homogenates and plate on appropriate agar to determine the bacterial load (CFU/lung).
- The primary endpoint is the change in bacterial density (log₁₀ CFU/lung) after 24 hours of therapy.



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Workflow for the Murine Lung Infection Model.

Conclusion

The neutropenic murine thigh and lung infection models are indispensable tools for the preclinical evaluation of **Funobactam**. The thigh model has been pivotal in establishing the PK/PD relationships of **Funobactam**, demonstrating its time-dependent activity and defining the exposure targets needed for efficacy against key Gram-negative pathogens.[1][3] The lung infection model provides a platform to confirm these findings at the primary site of infection for pneumonia. The protocols and data presented herein serve as a comprehensive guide for researchers and drug developers working on **Funobactam** and other novel β -lactamase inhibitor combinations.

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